![molecular formula C12H17ClN2 B2551234 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride CAS No. 1803566-95-1](/img/structure/B2551234.png)

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone leads to the formation of a compound with a hydroxyethyl and amino substituent on the pentenone structure . Another synthesis method involves the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile, indicating that nitrile groups can be introduced into heterocyclic structures . Additionally, a one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles suggests that amino groups can be introduced into benzonitrile structures through intramolecular ring closure .

Molecular Structure Analysis

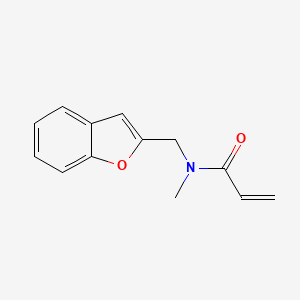

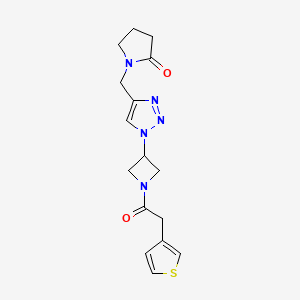

The molecular structure of "3-[(Pentan-2-yl)amino]benzonitrile hydrochloride" would consist of a benzonitrile core with an amino group substituted at the 3-position. The amino group would be further substituted with a pentan-2-yl chain. The papers discuss compounds with similar structural features, such as the presence of amino groups attached to aromatic nitriles .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes photochemical reactions leading to cycloaddition and the formation of oxetanes . The reactivity of nitrile-containing compounds with diazonium salts to form hydrazones and subsequent cyclization to various heterocyclic structures is also noted . These reactions suggest that "3-[(Pentan-2-yl)amino]benzonitrile hydrochloride" could potentially undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-[(Pentan-2-yl)amino]benzonitrile hydrochloride" are not directly reported, the properties of structurally related compounds can be inferred. For example, the introduction of a naphthalene core to increase lipophilicity and CNS penetration indicates that structural modifications can significantly affect the physical properties and bioavailability of such compounds . The presence of an amino group and a nitrile function in the compound would likely influence its solubility, boiling point, and stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Resolution of Amino Acids

The compound is utilized in the synthesis and resolution of specific amino acids such as L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins. This process involves heating with hydrochloric acid for hydrolysis and employs a detailed procedure for synthesis without drastic acid treatment, highlighting its role in the preparation of complex organic molecules (Shimohigashi, Lee, & Izumiya, 1976).

Organic Synthesis Reactions

Another research application is found in the field of organic synthesis, particularly in reactions involving carbanions and 3-chloro-1,2-benzisothiazole, demonstrating the compound's versatility in forming various organic structures under specific conditions (Carrington, Clarke, & Scrowston, 1971).

Catalytic Activities

The compound has also been explored for its catalytic activities. For example, new copper(II) dimers utilizing 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, derived from similar chemical structures, exhibit catalytic activity in the oxidation of cyclohexane and benzyl alcohol, indicating potential applications in catalysis and chemical synthesis (Mahmudov et al., 2010).

Corrosion Inhibition Studies

Investigations into corrosion inhibition for mild steel in acid mediums by derivatives similar to 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride provide insights into its potential application in protecting metals from corrosion, a significant issue in industrial processes (Chaouiki et al., 2018).

Structural and Magnetic Studies

Further, research into the structures of hydrochloride hydrates of related compounds offers insights into their potential application in designing new materials with specific magnetic properties, which could be useful in data storage or magnetic field manipulation technologies (Wood, Bernal, & Lalancette, 2017).

Eigenschaften

IUPAC Name |

3-(pentan-2-ylamino)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-3-5-10(2)14-12-7-4-6-11(8-12)9-13;/h4,6-8,10,14H,3,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGTZESRZPUXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=CC=CC(=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pentan-2-yl)amino]benzonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)

![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)

![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)

![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)